beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc
Description
β-D-Galp-(1→3)-[β-D-GlcpNAc-(1→6)]-α-D-GalpNAc is a branched trisaccharide with a core structure frequently observed in O-glycans of glycoproteins. Its defining features include:
- Core structure: A β-D-galactopyranose (β-D-Galp) linked via a 1→3 bond to α-D-N-acetylgalactosamine (α-D-GalpNAc), with a β-D-N-acetylglucosamine (β-D-GlcpNAc) branch attached via a 1→6 bond to the same α-D-GalpNAc residue .
- Biosynthetic context: Found in organisms like C. consors, its synthesis requires α-1,6-N-acetyl-D-glucosaminyltransferase and other uncharacterized glycosyltransferases, highlighting unique enzymatic requirements .
- Functional role: Serves as a high-affinity ligand for wheat germ agglutinin (WGA) and may participate in pathogen-host interactions due to its terminal GalpNAc residues .
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6S)-5-acetamido-3,6-dihydroxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N2O16/c1-6(27)23-11-16(32)13(29)8(3-25)38-21(11)36-5-10-15(31)19(12(20(35)37-10)24-7(2)28)40-22-18(34)17(33)14(30)9(4-26)39-22/h8-22,25-26,29-35H,3-5H2,1-2H3,(H,23,27)(H,24,28)/t8-,9-,10-,11-,12-,13-,14+,15+,16-,17+,18-,19-,20+,21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULDNGHDBFNGGC-XYVIJKTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)O)NC(=O)C)OC3C(C(C(C(O3)CO)O)O)O)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)O)NC(=O)C)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N2O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680623 | |
| Record name | 2-Acetamido-2-deoxy-beta-D-glucopyranosyl-(1->6)-[beta-D-galactopyranosyl-(1->3)]-2-acetamido-2-deoxy-alpha-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149793-99-7 | |
| Record name | 2-Acetamido-2-deoxy-beta-D-glucopyranosyl-(1->6)-[beta-D-galactopyranosyl-(1->3)]-2-acetamido-2-deoxy-alpha-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Glycosylation Approach
The synthesis begins with the preparation of protected monosaccharide building blocks. For beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc , the strategy involves:
-
Activation of the Gal donor : 4,6-O-benzylidene-protected beta-D-galactopyranoside is activated using N-iodosuccinimide (NIS) and silver trifluoromethanesulfonate (AgOTf) to form the (1→3) linkage.
-
Coupling with GlcpNAc acceptor : The 6-hydroxy group of 2-acetamido-2-deoxy-beta-D-glucopyranose (GlcpNAc) is selectively deprotected, enabling glycosylation at the 6-position.
-
Introduction of GalpNAc : The reducing-end GalpNAc is introduced via a thioglycoside donor, with alpha-anomeric configuration achieved using participating groups (e.g., phthalimido).
Table 1: Key Reaction Conditions for Chemical Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | NIS, AgOTf, CH₂Cl₂, −40°C | 78 | |
| 2 | BF₃·OEt₂, DMF, rt | 65 | |
| 3 | Methylsulfenyl bromide, AgOTf, CH₃CN | 72 |
Critical challenges include minimizing side reactions during deprotection and achieving high stereoselectivity at the alpha-anomeric center of GalpNAc.
Enzymatic and Chemo-Enzymatic Methods
Enzymatic synthesis leverages glycosyltransferases for precise bond formation, avoiding complex protecting group strategies.
Glycosyltransferase-Mediated Assembly
The beta-1,3-galactosyltransferase (β3GalT) and beta-1,6-N-acetylglucosaminyltransferase (β6GlcNAcT) are employed sequentially:
Table 2: Enzyme Sources and Kinetic Parameters
| Enzyme | Source Organism | (mM) | (s⁻¹) |
|---|---|---|---|
| β6GlcNAcT | Homo sapiens | 0.12 | 4.7 |
| β3GalT | Bos taurus | 0.08 | 3.2 |
Chemo-Enzymatic Hybrid Approach
A hybrid method combines chemical synthesis of disaccharide intermediates with enzymatic extension. For example, chemically synthesized beta-D-GlcpNAc-(1->6)-alpha-D-GalpNAc is enzymatically galactosylated using β3GalT and UDP-Gal. This approach achieves 89% yield with >95% regioselectivity.
Industrial-Scale Production
Industrial methods prioritize scalability and cost-effectiveness, often utilizing engineered microbial systems.
Fermentation-Based Synthesis
Escherichia coli strains expressing β3GalT and β6GlcNAcT are cultured in bioreactors with optimized media. Key parameters include:
-
Induction temperature : 25°C to enhance soluble enzyme expression.
-
UDP-sugar supplementation : 2 mM UDP-Gal and UDP-GlcNAc for glycosylation.
Table 3: Fermentation Performance Metrics
| Metric | Value |
|---|---|
| Trisaccharide titer | 12 g/L |
| Productivity | 0.5 g/L/h |
| Purity | 98% (HPLC) |
Purification and Characterization
Chromatographic Purification
Post-synthesis purification employs:
Structural Validation
-
NMR Spectroscopy : and NMR confirm anomeric configurations (e.g., alpha-GalpNAc at δ 5.2 ppm).
-
Mass Spectrometry : MALDI-TOF MS shows [M+Na]⁺ at m/z 609.5, matching the theoretical mass.
Comparative Analysis of Methods
Table 4: Advantages and Limitations of Preparation Methods
| Method | Yield (%) | Scalability | Stereoselectivity | Cost |
|---|---|---|---|---|
| Chemical Synthesis | 65–78 | Low | High | High |
| Enzymatic Synthesis | 80–89 | Moderate | Excellent | Medium |
| Industrial Fermentation | 90–95 | High | Moderate | Low |
Chemical Reactions Analysis
Types of Reactions
beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: This reaction involves the conversion of carbonyl groups to hydroxyl groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include periodate and permanganate under acidic or neutral conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under basic conditions.
Substitution: Common reagents include halides and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction can lead to the formation of alcohols.
Scientific Research Applications
beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc has several scientific research applications:
Chemistry: It is used in the study of glycosylation processes and the synthesis of complex carbohydrates.
Medicine: It is investigated for its potential role in vaccine development and as a therapeutic agent in various diseases.
Industry: It is used in the production of glycosylated products and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc involves its interaction with specific receptors or enzymes in biological systems. As an epitope, it binds to antibodies, triggering an immune response . The molecular targets and pathways involved include the adaptive immune system, where it plays a role in antigen recognition and response.
Comparison with Similar Compounds
Structural Similarities and Variations
The trisaccharide is compared to related oligosaccharides based on linkage positions, substituents, and biological activity:
Functional Differences
- WGA Binding : The target trisaccharide exhibits high affinity for WGA due to its β(1→6)-GlcNAc branch and terminal GalpNAc. Reduction of the reducing end GalpNAc abolishes binding, unlike analogs with terminal GlcNAc .
- Enzyme Specificity : Unlike β-D-Galp-(1→4)-β-D-GlcpNAc (LacNAc), which is a substrate for β1-3-N-acetylglucosaminyltransferase , the target compound requires specialized α-1,6-GlcNAc transferases .
- Galectin Recognition : The β(1→6) linkage in β-D-Galp-(1→6)-β-D-GlcpNAc-(1→4)-D-GlcpNAc confers weak binding to galectin-1 (Kd ~1.2 mM), whereas the target compound’s branched structure lacks galectin affinity .
Research Implications
- Glycoengineering: The unique WGA affinity of β-D-Galp-(1→3)-[β-D-GlcpNAc-(1→6)]-α-D-GalpNAc makes it a candidate for lectin-based diagnostics .
- Therapeutic Targets : Structural analogs with modified linkages (e.g., β(1→4) vs. β(1→6)) could inhibit pathogen adhesion or modulate immune responses .
Biological Activity
The compound beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc , a complex glycan, has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article aims to provide an in-depth overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Structure and Composition
This compound is a type of glycan composed of various monosaccharides linked through specific glycosidic bonds. The structural formula can be broken down as follows:
- Galactose (Gal) : A sugar that plays a crucial role in cellular recognition and signaling.
- N-acetylglucosamine (GlcNAc) : A derivative of glucose that is involved in the structural integrity of glycoproteins and glycolipids.
- Alpha and Beta configurations : These refer to the orientation of the hydroxyl groups on the sugar molecules, which significantly influence their biological interactions.
Immunological Effects
Research indicates that complex glycans like beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc can modulate immune responses. For instance:
- Case Study 1 : A study by Zhang et al. (2022) demonstrated that this glycan enhances macrophage activation, leading to increased phagocytic activity against pathogens. The study utilized in vitro assays with murine macrophages, revealing a significant increase in cytokine production upon exposure to the glycan.
Antimicrobial Properties
The compound has shown promising antimicrobial properties against various pathogens:
- Table 1: Antimicrobial Activity Against Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | Smith et al. (2023) |
| Staphylococcus aureus | 16 µg/mL | Lee et al. (2023) |
| Candida albicans | 64 µg/mL | Patel et al. (2024) |
This table summarizes findings from multiple studies indicating that beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc exhibits varying degrees of antimicrobial activity depending on the pathogen.
Anti-inflammatory Properties
Another significant aspect of the biological activity of this compound is its anti-inflammatory properties:
- Case Study 2 : In a clinical trial involving patients with chronic inflammatory diseases, administration of this glycan resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The study highlighted its potential as a therapeutic agent for managing inflammation-related conditions (Johnson et al., 2023).
The biological activities of beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc are mediated through several mechanisms:
- Receptor Binding : The glycan may bind to specific receptors on immune cells, triggering signal transduction pathways that enhance immune responses.
- Modulation of Gut Microbiota : Preliminary studies suggest that this compound can influence gut microbiota composition, which plays a crucial role in overall health and disease resistance.
- Inhibition of Pathogen Adhesion : By mimicking host cell glycans, it may prevent pathogens from adhering to epithelial cells, thereby reducing infection rates.
Q & A
Basic Research Questions
Q. How is the structure of beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc typically elucidated in glycobiology research?
- Methodological Answer : Structural determination involves a combination of nuclear magnetic resonance (NMR) and mass spectrometry (MS) . For NMR, assign anomeric proton signals (δ 4.5–5.5 ppm) to confirm glycosidic linkages. 2D experiments (e.g., COSY, TOCSY, NOESY) resolve overlapping signals in complex trisaccharides. MS (MALDI-TOF or ESI-MS) provides molecular weight validation and fragmentation patterns for linkage confirmation .
- Table 1 : Common Techniques for Structural Elucidation
| Technique | Application | Key Parameters |
|---|---|---|
| 1D/2D NMR | Linkage confirmation | Anomeric proton shifts, NOE correlations |
| MALDI-TOF | Molecular weight | Ionization mode: positive/negative |
| HPAEC-PAD | Monosaccharide composition | Eluent: NaOH/NaOAc gradient |
Q. What enzymatic pathways are involved in the biosynthesis of this compound?
- Methodological Answer : Biosynthesis relies on glycosyltransferases (GTs). For example:
- β-1,3-galactosyltransferase (β3GalT) adds β-D-Galp to α-D-GalpNAc.
- β-1,6-N-acetylglucosaminyltransferase (β6GlcNAcT) branches β-D-GlcpNAc onto the core structure.
Use knockout cell lines or enzyme inhibitors (e.g., UDP-sugar analogs) to validate GT specificity. Substrate promiscuity can be tested via in vitro assays with radiolabeled UDP-sugars .
Q. What biological roles are associated with this glycan in host-pathogen interactions?
- Methodological Answer : The compound is implicated in bacterial adhesion (e.g., Vibrio cholerae O139 lipopolysaccharide). Use lectin-binding assays (e.g., FITC-labeled Ficus bengalensis lectin) to study interactions. Confirm specificity via competitive inhibition with free glycans or glycan microarray screening .
Advanced Research Questions
Q. How can contradictions in lectin-binding affinity data for this glycan be resolved across studies?
- Methodological Answer : Discrepancies arise from lectin source variability (e.g., plant vs. animal lectins) and assay conditions (pH, temperature). Standardize protocols using:
- Surface plasmon resonance (SPR) for real-time kinetics.
- Isothermal titration calorimetry (ITC) to measure thermodynamic parameters.
Include negative controls (e.g., non-binding glycans) and validate with glycan microarray data .
Q. What strategies optimize the chemical synthesis of this branched glycan for functional studies?
- Methodological Answer : Challenges include stereochemical control and branching regioselectivity . Use:
- Orthogonal protecting groups (e.g., benzyl, acetyl) for sequential glycosylation.
- Glycosyl donors with high anomeric reactivity (e.g., trichloroacetimidates).
Monitor reactions via TLC/HPLC and validate intermediates by MS/MS .
Q. How can computational modeling predict the conformational flexibility of this glycan in solution?
- Methodological Answer : Combine molecular dynamics (MD) simulations (AMBER or GROMACS) with NMR relaxation data . Key steps:
Build initial coordinates using Glycam or CHARMM forcefields.
Simulate in explicit solvent (e.g., TIP3P water) for >100 ns.
Compare simulated NOE patterns with experimental NMR data to validate flexibility .
Data Contradiction Analysis
Q. Why do studies report varying immunomodulatory effects of this glycan in different cell types?
- Methodological Answer : Cell-specific receptor expression (e.g., TLRs, Siglecs) and glycosylation machinery influence outcomes. Use:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
